molecular formula C11H6FN3O2S B2604191 N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919752-12-8

N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2604191
CAS RN: 919752-12-8
M. Wt: 263.25
InChI Key: AIYPMSPQTPLJBO-UHFFFAOYSA-N
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Description

Benzothiazole and isoxazole are both heterocyclic compounds that are often used in medicinal chemistry due to their diverse biological activities . They are found in many commercially available drugs and have been studied for their antibacterial and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like 1H-NMR, 13C-NMR, and mass spectrometry . Chemical shifts in NMR can provide information about the structure and the types of atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with enzymes or other biological targets. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined through various analytical techniques. For example, IR spectroscopy can provide information about functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds often involves innovative methodologies to introduce functional groups that enhance biological activity or facilitate further chemical modifications. For instance, the development of thiazole-5-carboxylate esters from isoxazole precursors demonstrates the flexibility of thiazole and isoxazole moieties in synthetic chemistry. Such processes highlight the potential for creating diverse derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide for varied applications (Fong et al., 2004).

Biological Activity

Compounds bearing structural similarities to this compound have been explored for their biological activities, including antimicrobial and anticancer properties. Research into substituted 2-aminobenzothiazoles derivatives shows promise in antimicrobial resistance, pointing towards the potential of this compound in similar applications (Anuse et al., 2019).

Drug Development

The search for novel antitumor agents has led to the investigation of fluorinated benzothiazoles, which share core structural motifs with this compound. Such studies aim to leverage the unique properties of these compounds for therapeutic applications, particularly in oncology. The exploration of fluorinated derivatives of WAY 100635, for instance, provides insights into the potential receptor-binding affinities and pharmacokinetic properties that could be relevant for designing drugs based on this compound (Lang et al., 1999).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3O2S/c12-6-2-1-3-8-9(6)14-11(18-8)15-10(16)7-4-5-13-17-7/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYPMSPQTPLJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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